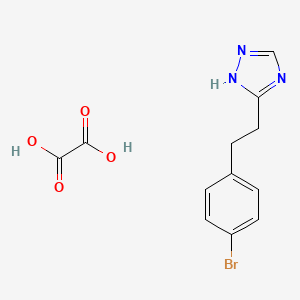
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato es un compuesto químico que pertenece a la clase de triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato normalmente implica la reacción de alcohol 4-bromofeniletil con 1H-1,2,4-triazol bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF). El producto se trata entonces con ácido oxálico para formar la sal oxalato .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las reacciones se llevan a cabo en grandes reactores. La purificación del producto final se logra mediante cristalización u otras técnicas de separación .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden usar nucleófilos como la azida de sodio o los tioles en condiciones suaves
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios triazoles sustituidos .
Aplicaciones Científicas De Investigación
5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las propiedades anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas .
Mecanismo De Acción
El mecanismo de acción de 5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas y altera los procesos celulares. Los efectos del compuesto se median a través de vías que implican estrés oxidativo y apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- Alcohol 4-bromofeniletil
- 2,4-Dibromofenol
- 2,4,6-Tribromofenol
Singularidad
5-(4-Bromofeniletil)-1H-1,2,4-triazol oxalato es único debido a su anillo de triazol, que confiere actividades biológicas distintas en comparación con otros derivados de bromofeniletil. Su estructura específica permite interacciones específicas con enzimas y receptores, lo que lo convierte en un compuesto valioso en la química medicinal .
Propiedades
Fórmula molecular |
C12H12BrN3O4 |
|---|---|
Peso molecular |
342.15 g/mol |
Nombre IUPAC |
5-[2-(4-bromophenyl)ethyl]-1H-1,2,4-triazole;oxalic acid |
InChI |
InChI=1S/C10H10BrN3.C2H2O4/c11-9-4-1-8(2-5-9)3-6-10-12-7-13-14-10;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2,(H,12,13,14);(H,3,4)(H,5,6) |
Clave InChI |
UXGLVKAGHXBVDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=NC=NN2)Br.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


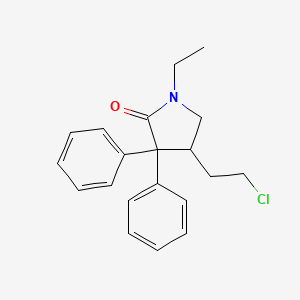


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

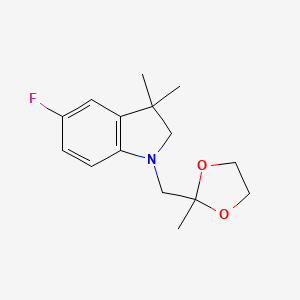

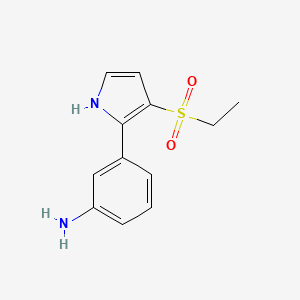
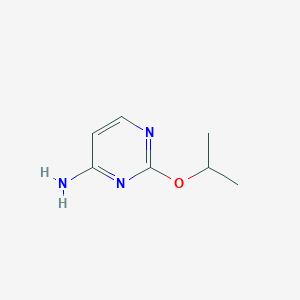
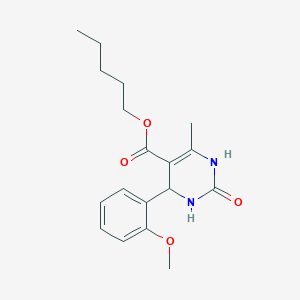

![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

